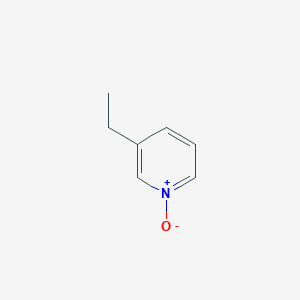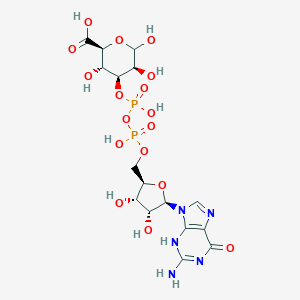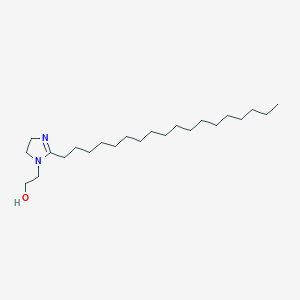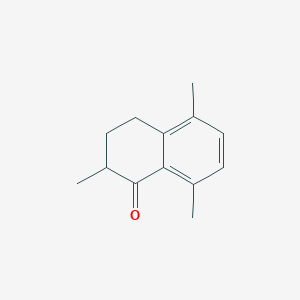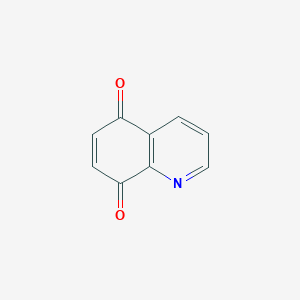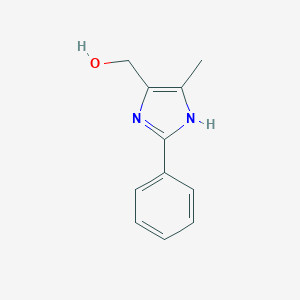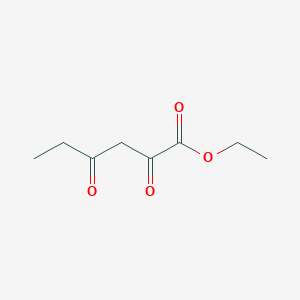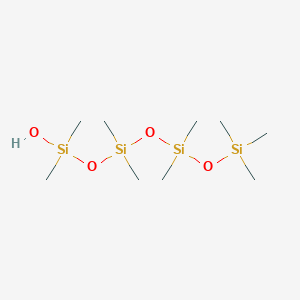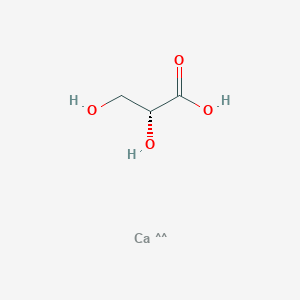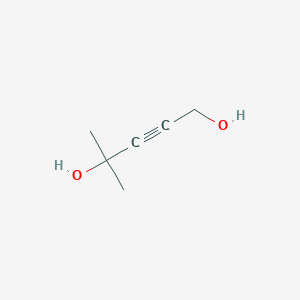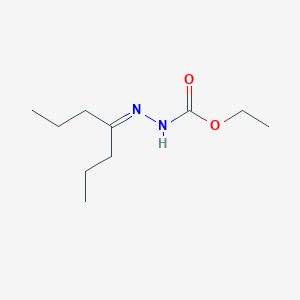
Methyl 3-oxoicosanoate
概要
説明
Methyl 3-oxoicosanoate is a chemical compound that belongs to the family of fatty acid methyl esters. It is a derivative of the icosanoic acid and is commonly used in scientific research due to its unique properties.
作用機序
Methyl 3-oxoicosanoate is a fatty acid derivative that acts as a substrate for various enzymes, including lipases and esterases. The compound is metabolized by these enzymes, leading to the formation of various metabolites. The exact mechanism of action of Methyl 3-oxoicosanoate is not fully understood, but it is believed to be involved in the regulation of lipid metabolism.
生化学的および生理学的効果
Methyl 3-oxoicosanoate has numerous biochemical and physiological effects. The compound is involved in the regulation of lipid metabolism, and its metabolism leads to the formation of various metabolites that have physiological effects. For example, Methyl 3-oxoicosanoate is involved in the regulation of insulin secretion and glucose metabolism. Additionally, the compound has been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of various inflammatory conditions.
実験室実験の利点と制限
Methyl 3-oxoicosanoate has several advantages for use in lab experiments. The compound is readily available and can be synthesized in high yields. Additionally, it is a stable compound that can be stored for long periods without degradation. However, the compound has some limitations, including its relatively low solubility in water, which can make it challenging to work with in aqueous solutions.
将来の方向性
There are numerous future directions for research involving Methyl 3-oxoicosanoate. One potential area of research is the development of new surfactants based on the compound. Additionally, the compound's potential therapeutic applications in the treatment of inflammatory conditions warrant further investigation. Finally, the role of Methyl 3-oxoicosanoate in the regulation of lipid metabolism and its potential implications for the treatment of metabolic disorders such as diabetes and obesity are areas of research that require further exploration.
Conclusion
In conclusion, Methyl 3-oxoicosanoate is a fatty acid derivative that has numerous applications in scientific research. The compound is involved in the regulation of lipid metabolism and has potential therapeutic applications in the treatment of inflammatory conditions. While the compound has some limitations, its unique properties make it a valuable tool for researchers in various fields. Future research is needed to explore the compound's potential applications further.
科学的研究の応用
Methyl 3-oxoicosanoate has numerous applications in scientific research. It is commonly used as a substrate for lipase activity assays, as it is an excellent substrate for lipases. The compound is also used in the synthesis of various surfactants, which are used in the production of detergents, emulsifiers, and other industrial products. Additionally, Methyl 3-oxoicosanoate is used as a model compound for studying the metabolism of fatty acids in microorganisms.
特性
CAS番号 |
14531-35-2 |
|---|---|
製品名 |
Methyl 3-oxoicosanoate |
分子式 |
C21H40O3 |
分子量 |
340.5 g/mol |
IUPAC名 |
methyl 3-oxoicosanoate |
InChI |
InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)19-21(23)24-2/h3-19H2,1-2H3 |
InChIキー |
ZHYWEHNCZJJFQZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)CC(=O)OC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)CC(=O)OC |
その他のCAS番号 |
14531-35-2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

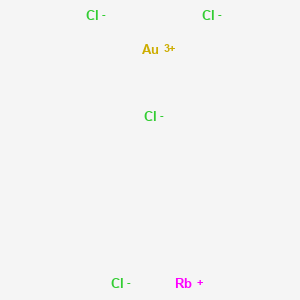
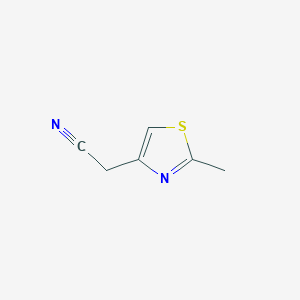
![1h-Benzo[b]fluorene](/img/structure/B78144.png)
